molecular formula C18H15ClN2O2 B2892904 2-(4-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one CAS No. 922927-55-7

2-(4-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No. B2892904
CAS RN: 922927-55-7
M. Wt: 326.78
InChI Key: DCZWZIGNFVOZOZ-UHFFFAOYSA-N
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Description

2-(4-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a novel pyridazinone compound that has attracted significant attention in the scientific community due to its potential applications in various fields including pharmaceuticals, agrochemicals, and materials science. In

Scientific Research Applications

Synthesis and Structural Analysis

A study focused on the synthesis, structural analysis, and theoretical calculations of pyridazine analogs, including 2-(4-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one derivatives. The research highlights the pharmaceutical importance of heterocyclic compounds, where such derivatives are elucidated using spectroscopic techniques and X-ray diffraction, alongside theoretical calculations to understand their molecular structure and interactions (Sallam et al., 2021).

Novel Synthetic Pathways

Another study presents the synthesis of novel pyridazinone derivatives through various chemical reactions, emphasizing the utility of pyridazinone scaffolds in creating compounds with potential antimicrobial activities, despite some derivatives showing minimal activity (Alonazy et al., 2009).

Chemical Properties and Applications

Further research details the synthesis of pyridazinone derivatives and investigates their chemical behaviors, including reactions with different reagents to yield compounds with varied structural features. Such studies are critical for developing new materials with potential applications in medicinal chemistry and materials science (Soliman & El-Sakka, 2011).

Corrosion Inhibition

Research on pyridazinone derivatives also extends to their application as corrosion inhibitors. One study evaluates the efficiency of pyridazinone derivatives in inhibiting mild steel corrosion in acidic solutions, demonstrating the relevance of such compounds in industrial applications (Kalai et al., 2020).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-23-16-4-2-3-14(11-16)17-9-10-18(22)21(20-17)12-13-5-7-15(19)8-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZWZIGNFVOZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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